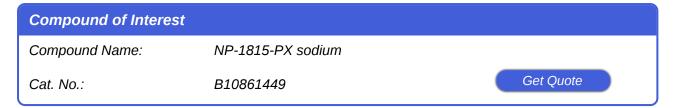


Validating P2X4 Receptor Target Engagement: A Comparative Analysis of NP-1815-PX

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **NP-1815-PX sodium**'s performance in engaging the P2X4 receptor (P2X4R) against other known antagonists. The information is supported by experimental data to aid in the evaluation of this potent and selective antagonist.

NP-1815-PX sodium has emerged as a significant tool in the study of P2X4R, a ligand-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain, inflammation, and smooth muscle contraction.[1][2][3] This guide delves into the quantitative measures of its target engagement, the experimental protocols used for its validation, and a comparative look at alternative compounds.

Comparative Efficacy of P2X4R Antagonists

The potency of NP-1815-PX in blocking P2X4R has been quantified through in vitro assays measuring the inhibition of ATP-induced intracellular calcium influx in cell lines engineered to express specific P2X receptor subtypes.



Compound	Target	Species	IC50	Reference
NP-1815-PX sodium	P2X4R	Human	0.26 μΜ	[4][5]
NP-1815-PX	P2X4R	Rat	Inhibits at 0.3 μM and 1 μM	[5][6]
NP-1815-PX	P2X4R	Mouse	Inhibits at 0.3 μM and 1 μM	[5][6]
Paroxetine	P2X4R	Human	1.87 μΜ	[7][8]
Paroxetine	P2X4R	Rat	2.45 μΜ	[7][8]
TNP-ATP	P2X4R	Rat	~15 µM	[8]

Selectivity Profile of NP-1815-PX

A crucial aspect of a pharmacological tool is its selectivity for the intended target. NP-1815-PX demonstrates a high degree of selectivity for P2X4R over other P2X receptor subtypes.

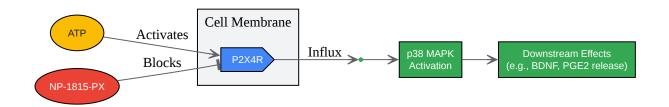
Compound	Target Receptor	IC50	Reference
NP-1815-PX	hP2X4R	0.26 μΜ	[4][5]
hP2X1R	>30 μM	[5]	
hP2X2R	7.3 μΜ	[5]	
rP2X3R	>30 μM	[5]	_
hP2X2/3R	>30 μM	[5]	_
hP2X7R	>30 μM	[5]	_

P2X4R Signaling Pathway and Antagonist Interaction

Activation of the P2X4 receptor by its endogenous ligand, ATP, triggers a cascade of intracellular events. The primary mechanism involves the influx of cations, leading to various



cellular responses. NP-1815-PX acts as an antagonist, blocking this initial activation step.



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Caption: P2X4R signaling cascade and the inhibitory action of NP-1815-PX.

Experimental Protocols

The validation of P2X4R target engagement by NP-1815-PX and other antagonists relies on robust in vitro assays. A commonly cited method is the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to ATP stimulation in a cell line expressing the target receptor.

Intracellular Calcium Influx Assay

This assay quantifies the ability of a compound to inhibit the ATP-mediated increase in intracellular calcium through P2X4R.

Cell Line: Human astrocytoma cell line 1321N1, stably transfected to express human P2X4R (hP2X4R-1321N1). These cells are chosen because they do not endogenously express ATP receptors.[6]

Protocol:

- Cell Culture: hP2X4R-1321N1 cells are cultured in appropriate media and conditions to ensure healthy growth and receptor expression.
- Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which will fluoresce upon binding to calcium.

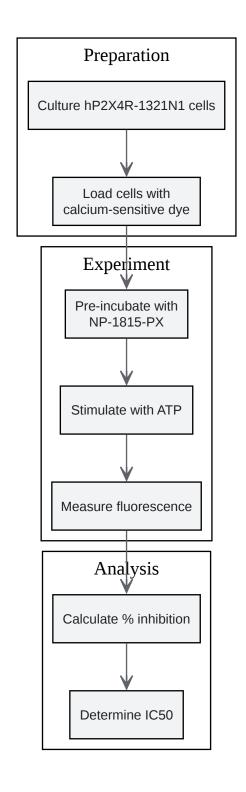






- Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., NP-1815-PX) for a defined period (e.g., 15 minutes).[6]
- ATP Stimulation: The P2X4R agonist, ATP, is added to the cells to induce calcium influx.
- Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a suitable instrument (e.g., a fluorescence plate reader or a microscope-based imaging system).
- Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the ATP-induced calcium response compared to a control (cells treated with ATP but no antagonist). The IC50 value is then determined from the concentration-response curve.





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Caption: Workflow for the intracellular calcium influx assay.

Alternative P2X4R Antagonists



For a comprehensive evaluation, it is beneficial to compare NP-1815-PX with other known P2X4R antagonists.

- NC-2600: A novel and selective P2X4R antagonist that has been investigated in preclinical
 models of colitis and has entered Phase 1 clinical trials for neuropathic pain.[1][4][9][10]
 While specific IC50 values are not as readily available in the public domain, its progression
 to clinical trials underscores its potential as a therapeutic agent.
- Paroxetine: A selective serotonin reuptake inhibitor (SSRI) that has been shown to inhibit P2X4R function.[7][8][11] Its potency is lower than that of NP-1815-PX.
- TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate): A non-selective P2X receptor antagonist that also inhibits P2X4R, albeit with lower potency compared to its effects on other P2X subtypes.[8][11]

Conclusion

NP-1815-PX sodium stands out as a highly potent and selective antagonist of the P2X4 receptor. The quantitative data from in vitro assays, supported by clear experimental protocols, provide a solid foundation for its use in preclinical research to probe the function of P2X4R and to evaluate its therapeutic potential. When compared to other antagonists, NP-1815-PX offers a superior combination of potency and selectivity, making it a valuable tool for researchers in the field of purinergic signaling.

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